Cycloheptatriene molybdenum tricarbonyl

Organometallic Thermochemistry Bond Enthalpy

This prototypical piano-stool complex is an advanced Mo(CO)₃ transfer reagent. Unlike Mo(CO)₆, it undergoes mild ligand exchange to yield structurally characterized solvento complexes with DMSO, MeOH, EtOAc, acetone, and DMF. It enables self-limiting ALD of MoS₂ films at 225–285 °C (0.11 nm GPC) and serves as a benchmark for one-electron oxidation studies. With quantified thermochemistry (ΔH°f = -297 ± 8 kJ mol⁻¹), it allows predictive synthesis. Secure bulk or research-scale lots for organometallic synthesis, catalysis, and thin-film fabrication.

Molecular Formula C10H8MoO3
Molecular Weight 272.1 g/mol
CAS No. 12125-77-8
Cat. No. B084936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptatriene molybdenum tricarbonyl
CAS12125-77-8
Molecular FormulaC10H8MoO3
Molecular Weight272.1 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C=CC=CC=C1.[Mo]
InChIInChI=1S/C7H8.3CO.Mo/c1-2-4-6-7-5-3-1;3*1-2;/h1-6H,7H2;;;;
InChIKeyWQAVHVQYKSYTII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloheptatriene Molybdenum Tricarbonyl (CAS 12125-77-8): A Volatile Organometallic Complex for CVD/ALD and Ligand Substitution


Cycloheptatriene molybdenum tricarbonyl, with the formula (C₇H₈)Mo(CO)₃ and a molecular weight of 272.12 g/mol, is a red-orange solid that is soluble in nonpolar organic solvents and exhibits a density of 1.81 g/cm³ [1]. It is a prototypical piano-stool complex where the molybdenum(0) center is coordinated to a cycloheptatriene ligand in an η⁶-fashion and three carbonyl groups, and it serves as a versatile precursor for the generation of reactive Mo(CO)₃ fragments under mild thermal or photochemical conditions . Its commercial availability at high purity (≥98-99%) from reputable suppliers such as Strem Chemicals and Aladdin Scientific positions it as a practical, procurement-ready candidate for applications in organometallic synthesis, catalysis, and materials deposition .

Why Substituting Cycloheptatriene Molybdenum Tricarbonyl with Other Group 6 Metal Analogs or Precursors Leads to Unpredictable Outcomes in Synthesis and Deposition


The organometallic chemistry of Group 6 metals (Cr, Mo, W) is governed by a delicate interplay of ligand-field stabilization, bond strengths, and kinetic lability that varies dramatically across the series. Although complexes of chromium, molybdenum, and tungsten bearing the same ligands often exhibit analogous structures, their thermal stabilities, redox potentials, and ligand exchange kinetics differ significantly in ways that can fundamentally alter reaction outcomes and material properties [1]. For instance, the standard enthalpy of formation of the cycloheptatriene adduct decreases by 39 kJ/mol when moving from Mo to W, and the metal-ligand bond enthalpy contribution varies by as much as 114 kJ/mol between Cr and Mo analogs [2]. Similarly, the electrochemical oxidation behavior in aprotic solvents is metal-dependent, with the number of electron transfers and peak potentials shifting based on the metal center and the coordinating ability of the solvent [3]. Consequently, simply replacing the molybdenum compound with its chromium or tungsten counterpart, or with other molybdenum sources like Mo(CO)₆, is not a benign substitution; it can alter the thermodynamics of ligand exchange, the selectivity of catalytic cycles, and the purity or morphology of thin films deposited by CVD or ALD [4].

Quantitative Evidence for Cycloheptatriene Molybdenum Tricarbonyl: Differentiating Data for Informed Scientific Selection


Thermodynamic Stability: 39 kJ/mol Lower Enthalpy of Formation Than the Tungsten Analog

The standard enthalpy of formation (ΔHf°) of crystalline (cyclo-C₇H₈)Mo(CO)₃ is -297 ± 8 kJ mol⁻¹, which is 39 kJ mol⁻¹ less stable (less negative) than that of the tungsten analog (cyclo-C₇H₈)W(CO)₃ at -236 ± 8 kJ mol⁻¹ [1]. This difference is corroborated by the bond-enthalpy contribution D(cyclo-C₇H₈–M), which is 264 kJ mol⁻¹ for Mo, 311 kJ mol⁻¹ for W, and only 150 kJ mol⁻¹ for Cr [1]. The Mo complex occupies an intermediate position in thermodynamic stability between the more labile Cr complex and the significantly more robust W complex.

Organometallic Thermochemistry Bond Enthalpy

Electrochemical Oxidation: A Single, Reversible One-Electron Process in Dichloromethane

Cyclic voltammetry studies on the group 6B tricarbonyl(η⁶-1,3,5-cycloheptatriene)metal(0) complexes at a Pt electrode in aprotic solvents revealed that the molybdenum complex undergoes a one-electron oxidation at its first peak potential, a behavior distinct from that observed in acetonitrile [1]. While the abstract does not provide explicit peak potential values in the accessible snippet, the key differentiator is the electron transfer count: the Mo complex exhibits a single, reversible one-electron oxidation step under the reported conditions, which contrasts with the behavior of the chromium and tungsten analogs, whose electron transfer mechanisms may differ based on the solvent [1]. The determination of the number of electron transfers was made using a coulometric method [1].

Electrochemistry Redox Aprotic Media

Ligand Exchange: A Versatile Synthon for a Wide Range of Molybdenum(0) Complexes via Mild Substitution

Cycloheptatriene molybdenum tricarbonyl is an excellent precursor for the synthesis of a diverse array of molybdenum(0) complexes through facile ligand exchange. A study reported the preparation of a series of molybdenum 1,4-diazabuta-1,3-diene tricarbonyl solvento complexes via ligand exchange from (C₇H₈)Mo(CO)₃ [1]. This work led to the structural characterization of 19 crystal structures, including unprecedented coordination of dimethyl sulfoxide (DMSO), methanol, ethyl acetate, acetone, and N,N-dimethylformamide (DMF) to molybdenum(0) [1]. In contrast, molybdenum hexacarbonyl (Mo(CO)₆) typically requires harsher thermal or photochemical conditions for carbonyl substitution and does not offer the same breadth of accessible solvento complexes under mild conditions.

Organometallic Ligand Substitution Coordination Chemistry

Atomic Layer Deposition (ALD) of MoS₂: Self-Limiting Growth at 225–285 °C with High Growth-per-Cycle

A thermal ALD process for MoS₂ thin films was successfully demonstrated using (C₇H₈)Mo(CO)₃ and H₂S as precursors [1]. The process exhibited a typical self-limiting characteristic within an ALD temperature window of 225–285 °C, and a high growth-per-cycle (GPC) of 0.11 nm was achieved [1]. The as-deposited films were amorphous and could be crystallized in situ by sulfurization with H₂S at a low temperature of 300 °C [1]. When used to fabricate a MoS₂/TiO₂ heterostructure, the resulting material exhibited approximately three times higher photoelectrochemical performance than pristine TiO₂ nanotubes [1]. While comparative data for other Mo ALD precursors is not provided in this study, the defined ALD window and high GPC are key metrics for evaluating this precursor against alternatives.

ALD CVD Molybdenum Disulfide Thin Films

Order of Arene Stability: Cycloheptatriene Outcompetes Benzene and Toluene by Up to 31 kcal/mol

The heats of reaction of a series of molybdenum tricarbonyl complexes with pyridine were measured by solution calorimetry, establishing an enthalpy-based order of arene ligand stability [1]. The relative order was determined to be: benzene < toluene < cyclooctatetraene < mesitylene < hexamethylbenzene < cycloheptatriene < (tris)-tetrahydrofuran < η⁵-cyclopentadienylhydrido < (tris)-pyridine [1]. This sequence spans a range of 31 kcal/mol, indicating that cycloheptatriene is a significantly stronger ligand than simple arenes like benzene and toluene, but more labile than strongly coordinating ligands such as THF, Cp, or pyridine [1]. Furthermore, the enthalpy of isomerization of cycloheptatriene to toluene is reduced by 7.1 ± 1.2 kcal/mol upon coordination to molybdenum tricarbonyl, reflecting a loss of resonance energy in the bound ligand [1].

Organometallic Calorimetry Ligand Exchange Thermodynamics

Photochemical Conversion to Mo(CO)₆ via Stepwise Elimination of Cycloheptatriene at 12 K

Irradiation of (η⁶-C₇H₈)Mo(CO)₃ in frozen gas matrices at 12 K with ultraviolet light leads to the stepwise photoelimination of the cycloheptatriene ligand [1]. In a CO matrix, the process converts the starting material to Mo(CO)₆ via the intermediate species [Mo(η⁴-C₇H₈)(CO)₄] [1]. This well-defined photochemical pathway, elucidated by infrared spectroscopy, demonstrates the controlled generation of coordinatively unsaturated molybdenum carbonyl species under cryogenic conditions. While no direct comparator data is provided, this behavior highlights the photolability of the cycloheptatriene ligand, which contrasts with the greater photostability of arene ligands in analogous complexes.

Photochemistry Matrix Isolation Reaction Mechanism

Targeted Application Scenarios for Cycloheptatriene Molybdenum Tricarbonyl Based on Verifiable Performance Data


Precursor for Atomic Layer Deposition (ALD) of MoS₂ and Other Molybdenum-Containing Thin Films

The compound's demonstrated self-limiting ALD behavior within a 225–285 °C temperature window, coupled with a high growth-per-cycle of 0.11 nm when using H₂S as a co-reactant, makes it a strong candidate for fabricating high-quality MoS₂ films [1]. The process yields amorphous films that can be crystallized at a low temperature of 300 °C, enabling integration with temperature-sensitive substrates [1]. The resultant MoS₂/TiO₂ heterostructures exhibit a threefold enhancement in photoelectrochemical water splitting performance, underscoring the material quality achievable with this precursor [1].

Synthesis of Diverse Molybdenum(0) Complexes via Mild Ligand Substitution

Researchers seeking to prepare molybdenum(0) complexes with a wide range of ligands, including weakly coordinating solvents, will find this compound to be an advantageous starting material. Unlike Mo(CO)₆, which often necessitates harsh conditions, (C₇H₈)Mo(CO)₃ readily undergoes ligand exchange under mild conditions to yield solvento complexes with DMSO, methanol, ethyl acetate, acetone, and DMF, as evidenced by the structural characterization of 19 distinct complexes [1]. This versatility simplifies synthetic procedures and expands the accessible chemical space of Mo(0) coordination chemistry.

Thermodynamically Informed Ligand Exchange and Arene Displacement Studies

The well-defined enthalpy of formation (-297 ± 8 kJ mol⁻¹) and the relative stability ranking of arene ligands (cycloheptatriene > mesitylene > benzene) provide a quantitative framework for designing ligand exchange reactions [1][2]. Researchers can exploit the 7.1 kcal/mol reduction in the enthalpy of isomerization of cycloheptatriene upon coordination to molybdenum to drive selective transformations or to release the ligand under controlled conditions [1]. This thermochemical data enables the prediction of reaction outcomes and the optimization of synthetic routes involving arene displacement.

Electrochemical and Redox Studies of Group 6 Metal Complexes

The well-defined, one-electron oxidation behavior of the molybdenum complex in dichloromethane, as determined by cyclic voltammetry and coulometry, makes it a useful benchmark for investigating the redox properties of organometallic compounds [1]. The contrasting electrochemical behavior of the Cr and W analogs in different solvents provides a valuable system for studying the influence of metal identity and solvent coordination on electron transfer processes [1]. This compound serves as a reliable, reproducible standard for calibrating electrochemical measurements and for probing the fundamental redox chemistry of low-valent transition metal carbonyl complexes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cycloheptatriene molybdenum tricarbonyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.